molecular formula C26H24O7 B12098404 (5-Benzoyloxy-4-hydroxy-6-phenylmethoxyoxan-3-yl) benzoate

(5-Benzoyloxy-4-hydroxy-6-phenylmethoxyoxan-3-yl) benzoate

Cat. No.: B12098404
M. Wt: 448.5 g/mol
InChI Key: IAVXGOHFSIPDOM-UHFFFAOYSA-N
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Description

(5-Benzoyloxy-4-hydroxy-6-phenylmethoxyoxan-3-yl) benzoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoyloxy group, a hydroxy group, and a phenylmethoxy group attached to an oxane ring, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Benzoyloxy-4-hydroxy-6-phenylmethoxyoxan-3-yl) benzoate typically involves multicomponent reactions. One common method is the tandem Knoevenagel–Michael protocol, which utilizes phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one . This method is efficient, reduces waste, and has a high atom economy. The reaction conditions usually involve mixing the reactants in a suitable solvent and allowing the reaction to proceed at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5-Benzoyloxy-4-hydroxy-6-phenylmethoxyoxan-3-yl) benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Carboxylic acids, quinones.

    Reduction: Alcohols, alkanes.

    Substitution: Amines, thiols.

Mechanism of Action

The mechanism of action of (5-Benzoyloxy-4-hydroxy-6-phenylmethoxyoxan-3-yl) benzoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound can also induce cellular responses such as apoptosis or autophagy by modulating signaling pathways like PI3K/Akt/mTOR .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Benzoyloxy-4-hydroxy-6-phenylmethoxyoxan-3-yl) benzoate stands out due to its unique combination of functional groups, which confer distinct reactivity and biological activity. Unlike simpler hydroxybenzoic or hydroxycinnamic acids, this compound’s oxane ring and multiple substituents provide a broader range of chemical and biological interactions, making it a valuable molecule for diverse applications.

Properties

IUPAC Name

(5-benzoyloxy-4-hydroxy-6-phenylmethoxyoxan-3-yl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24O7/c27-22-21(32-24(28)19-12-6-2-7-13-19)17-31-26(30-16-18-10-4-1-5-11-18)23(22)33-25(29)20-14-8-3-9-15-20/h1-15,21-23,26-27H,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAVXGOHFSIPDOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)OCC2=CC=CC=C2)OC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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